4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.342. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Analysis
The structural and molecular characteristics of compounds closely related to (2-Methoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone have been extensively studied. For example, the crystal and molecular structure analysis of a similar compound was performed, highlighting the importance of such compounds in understanding molecular interactions and bonding, which could be crucial in the development of new materials or drugs (Lakshminarayana et al., 2009).
Antimicrobial Activity
Compounds with structural similarities to (2-Methoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone have been explored for their antimicrobial properties. The synthesis and antimicrobial activity of some derivatives have shown promising results, which suggests potential applications in developing new antimicrobial agents (Kumar et al., 2012).
Organotin(IV) Complexes for Antibacterial Use
The synthesis and characterization of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have demonstrated better antibacterial activities. Such studies indicate the compound's relevance in creating new drugs with potential applications in combating bacterial infections (Singh et al., 2016).
Development of Luminescent Materials
Research into the optical properties of related compounds has led to the development of low-cost emitters with large Stokes' shifts. These findings open up possibilities for the use of (2-Methoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone derivatives in the creation of luminescent materials, which could have applications in various industries, including electronics and lighting (Volpi et al., 2017).
Drug Discovery and Development
The structural diversity and reactivity of compounds similar to (2-Methoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone make them suitable candidates for drug discovery and development processes. Their potential in creating new therapeutic agents, especially for diseases requiring specific molecular interactions, is significant, as evidenced by the synthesis of derivatives with antimicrobial activities and studies on their interaction with biological targets (Wang et al., 2017).
Mechanism of Action
Target of Action
The primary targets of (2-Methoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone are currently unknown. This compound is a derivative of the pyrrolidine class of compounds , which are known to interact with a wide range of biological targets
Mode of Action
As a pyrrolidine derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular signaling pathways, or modulating gene expression
Biochemical Pathways
The biochemical pathways affected by (2-Methoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone are currently unknown. Pyrrolidine derivatives have been found to interact with a wide range of biochemical pathways , so it is likely that this compound also affects multiple pathways
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-16-5-3-2-4-15(16)17(20)19-11-8-14(12-19)22-13-6-9-18-10-7-13/h2-7,9-10,14H,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPWKWPORHVXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.